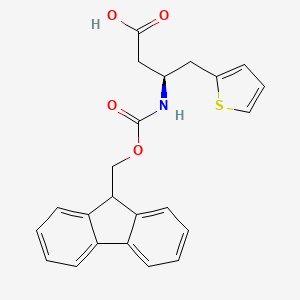
2-アミノ-5-ブロモチアゾール-4-カルボン酸メチル
説明
Methyl 2-amino-5-bromothiazole-4-carboxylate is an organic compound with the molecular formula C5H5BrN2O2S and a molecular weight of 237.07 g/mol . It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis .
科学的研究の応用
Methyl 2-amino-5-bromothiazole-4-carboxylate has several scientific research applications:
生化学分析
Biochemical Properties
Methyl 2-amino-5-bromothiazole-4-carboxylate plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as thiazole synthase, which is involved in the biosynthesis of thiazole derivatives . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, Methyl 2-amino-5-bromothiazole-4-carboxylate can interact with proteins and other biomolecules, potentially altering their structure and function .
Cellular Effects
The effects of Methyl 2-amino-5-bromothiazole-4-carboxylate on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis . It can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes . Furthermore, Methyl 2-amino-5-bromothiazole-4-carboxylate can affect cellular metabolism by altering the activity of metabolic enzymes and pathways .
Molecular Mechanism
At the molecular level, Methyl 2-amino-5-bromothiazole-4-carboxylate exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors, leading to changes in their activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, Methyl 2-amino-5-bromothiazole-4-carboxylate can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of Methyl 2-amino-5-bromothiazole-4-carboxylate in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its effectiveness and impact on cellular function . In vitro and in vivo studies have shown that prolonged exposure to Methyl 2-amino-5-bromothiazole-4-carboxylate can lead to changes in cellular function, including alterations in cell proliferation, apoptosis, and metabolic activity . These effects are often dependent on the concentration and duration of exposure to the compound .
Dosage Effects in Animal Models
In animal models, the effects of Methyl 2-amino-5-bromothiazole-4-carboxylate vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as enhanced cell proliferation and metabolic activity . At higher doses, toxic or adverse effects can be observed, including cell death and disruption of normal cellular processes . Threshold effects have been identified, indicating specific dosage levels at which the compound transitions from being beneficial to harmful .
Metabolic Pathways
Methyl 2-amino-5-bromothiazole-4-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites . These interactions can have significant implications for cellular metabolism and overall cellular function .
Transport and Distribution
The transport and distribution of Methyl 2-amino-5-bromothiazole-4-carboxylate within cells and tissues are critical for its biological activity . The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can influence the accumulation and distribution of the compound, affecting its overall effectiveness and impact on cellular function .
Subcellular Localization
The subcellular localization of Methyl 2-amino-5-bromothiazole-4-carboxylate is essential for its activity and function . The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular processes .
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-amino-5-bromothiazole-4-carboxylate can be synthesized through a multi-step reaction process. One common method involves the bromination of 2-aminothiazole followed by esterification . The reaction typically starts with 2-aminothiazole, which undergoes bromination using bromine or a brominating agent to form 2-amino-5-bromothiazole. This intermediate is then esterified with methanol in the presence of an acid catalyst to yield the final product .
Industrial Production Methods
In industrial settings, the production of methyl 2-amino-5-bromothiazole-4-carboxylate may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure the efficient production of the compound .
化学反応の分析
Types of Reactions
Methyl 2-amino-5-bromothiazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can undergo further esterification.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Esterification and Hydrolysis: Acid or base catalysts are used for esterification and hydrolysis reactions, respectively.
Major Products Formed
The major products formed from these reactions include various substituted thiazole derivatives, carboxylic acids, and other functionalized compounds .
作用機序
The mechanism of action of methyl 2-amino-5-bromothiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the derivatives formed from the compound .
類似化合物との比較
Similar Compounds
- Methyl 2-amino-5-methylthiazole-4-carboxylate
- Methyl 2-amino-5-chlorothiazole-4-carboxylate
- Methyl 2-bromothiazole-5-carboxylate
Uniqueness
Methyl 2-amino-5-bromothiazole-4-carboxylate is unique due to the presence of both an amino group and a bromine atom on the thiazole ring. This combination of functional groups allows for diverse chemical reactivity and the formation of various derivatives with potential biological activities .
特性
IUPAC Name |
methyl 2-amino-5-bromo-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2S/c1-10-4(9)2-3(6)11-5(7)8-2/h1H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUHCAXYWHQFLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376813 | |
| Record name | Methyl 2-amino-5-bromothiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850429-60-6 | |
| Record name | 4-Thiazolecarboxylic acid, 2-amino-5-bromo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850429-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-amino-5-bromothiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-amino-5-bromo-1,3-thiazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















